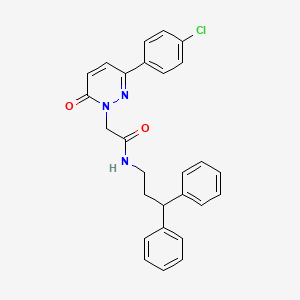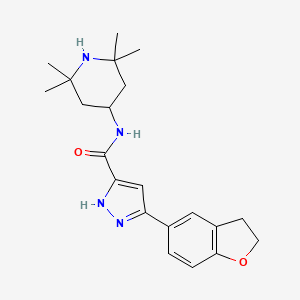
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a pyrazole ring, and a piperidine group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Attachment of the Piperidine Group: The piperidine group can be introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the benzofuran, pyrazole, and piperidine moieties using coupling agents such as EDCI or DCC under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and cellular uptake experiments.
Medicine
In the medical field, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective effects, making it a subject of interest for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide lies in its combination of structural features. The presence of the benzofuran moiety, pyrazole ring, and piperidine group in a single molecule provides a versatile platform for various applications. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
属性
分子式 |
C21H28N4O2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H28N4O2/c1-20(2)11-15(12-21(3,4)25-20)22-19(26)17-10-16(23-24-17)13-5-6-18-14(9-13)7-8-27-18/h5-6,9-10,15,25H,7-8,11-12H2,1-4H3,(H,22,26)(H,23,24) |
InChI 键 |
UXHGYFQGZWNKEV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide](/img/structure/B14936052.png)
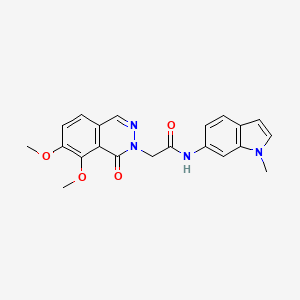
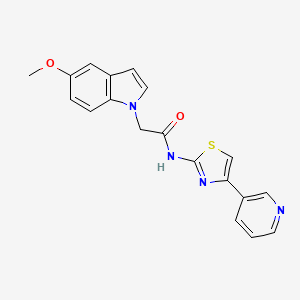
![4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14936070.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14936073.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methionine](/img/structure/B14936086.png)
![3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14936088.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B14936094.png)
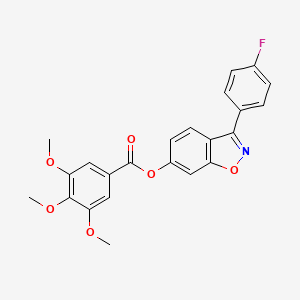

![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14936111.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936116.png)
![2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14936122.png)
